![molecular formula C16H23FN2O B7475476 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide](/img/structure/B7475476.png)
3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of benzamide and has a piperidine ring attached to it. It is a white solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves its binding to the dopamine D3 receptor. This binding leads to the activation of intracellular signaling pathways that regulate the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of reward and motivation, and its dysregulation has been implicated in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide are primarily related to its binding to the dopamine D3 receptor. This binding leads to the activation of intracellular signaling pathways that regulate the release of dopamine in the brain. Dopamine is involved in the regulation of various physiological processes such as movement, cognition, and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This allows for the accurate measurement of receptor binding and activation. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of the results obtained.
Zukünftige Richtungen
There are several future directions for the use of 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in scientific research. One direction is the development of new drugs for the treatment of neuropsychiatric disorders such as addiction and schizophrenia. Another direction is the investigation of the role of the dopamine D3 receptor in other physiological processes such as metabolism and immune function. Additionally, the use of this compound in the development of imaging agents for the dopamine D3 receptor may have applications in the diagnosis and treatment of neuropsychiatric disorders.
Synthesemethoden
The synthesis of 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification using chromatography.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been used in various scientific research applications. One such application is in the field of neuroscience, where it has been used as a ligand for the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in various neuropsychiatric disorders such as addiction and schizophrenia. The use of 3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide as a ligand for this receptor has helped in the development of new drugs for the treatment of these disorders.
Eigenschaften
IUPAC Name |
3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-11(2)19-8-6-14(7-9-19)18-16(20)13-5-4-12(3)15(17)10-13/h4-5,10-11,14H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKQLFBOUCNSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.